molecular formula C11H14N2O B1390924 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile CAS No. 1018257-95-8

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B1390924
CAS No.: 1018257-95-8
M. Wt: 190.24 g/mol
InChI Key: BWJQIBKXUOOYOO-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features an ethylamino group and a methoxyphenyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethylamine in the presence of a cyanide source, such as sodium cyanide or potassium cyanide. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques, such as crystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development. It may exhibit biological activity that can be harnessed for therapeutic purposes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Material Science: Research explores its use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and produce therapeutic effects. The exact molecular targets and pathways involved vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with an amino group instead of an ethylamino group.

    2-(Ethylamino)-2-(4-hydroxyphenyl)acetonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(Methylamino)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methylamino group instead of an ethylamino group.

Uniqueness

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is unique due to the presence of both an ethylamino group and a methoxyphenyl group This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from similar compounds

Properties

IUPAC Name

2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-13-11(8-12)9-4-6-10(14-2)7-5-9/h4-7,11,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQIBKXUOOYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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